N2,N2,N4,N4-tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Lipophilicity LogP Physicochemical profiling

N2,N2,N4,N4-Tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride (CAS 1179383-99-3) is a fully substituted 1,3,5-triazine derivative bearing two dimethylamino groups at the N2 and N4 positions, a morpholino substituent at C6, and crystallized as a dihydrochloride salt. This distinct N-methylation pattern and salt stoichiometry differentiate it from the broader class of 6-morpholino-1,3,5-triazine-2,4-diamines.

Molecular Formula C11H22Cl2N6O
Molecular Weight 325.24
CAS No. 1179383-99-3
Cat. No. B3010790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2,N4,N4-tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
CAS1179383-99-3
Molecular FormulaC11H22Cl2N6O
Molecular Weight325.24
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N2CCOCC2)N(C)C.Cl.Cl
InChIInChI=1S/C11H20N6O.2ClH/c1-15(2)9-12-10(16(3)4)14-11(13-9)17-5-7-18-8-6-17;;/h5-8H2,1-4H3;2*1H
InChIKeyBGUYQCBEUFQDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2,N2,N4,N4-Tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine Dihydrochloride: Core Structural Identity and Physicochemical Baseline


N2,N2,N4,N4-Tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride (CAS 1179383-99-3) is a fully substituted 1,3,5-triazine derivative bearing two dimethylamino groups at the N2 and N4 positions, a morpholino substituent at C6, and crystallized as a dihydrochloride salt [1]. This distinct N-methylation pattern and salt stoichiometry differentiate it from the broader class of 6-morpholino-1,3,5-triazine-2,4-diamines. The compound belongs to a scaffold family that has been investigated as a source of PI3K/mTOR inhibitors, endosomal trafficking modulators targeting CapZβ, and melatonin receptor ligands [2][3][4].

Why N2,N2,N4,N4-Tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine Dihydrochloride Cannot Be Replaced by Closest Analogs


Attempts to substitute this compound with the non-methylated parent 6-morpholino-1,3,5-triazine-2,4-diamine (CAS 2827-42-1) or the monochloro tetramethyl analog (CAS 3140-74-7) fail on at least two quantifiable dimensions. First, the N2,N2,N4,N4-tetramethyl substitution pattern substantially alters the basicity and hydrogen-bonding capacity of the exocyclic nitrogens relative to the primary amine parent, which has been shown in related [s]-triazine systems to shift the conjugate acid pKa by over one log unit [1]. Second, the dihydrochloride salt form confers aqueous solubility that is orders of magnitude higher than the neutral free base of the hexamethylated clinical analog altretamine (practically insoluble in water) . These differences mean that generic replacement would alter both solution-phase behavior in biological assays and the solid-state handling properties critical for reproducible formulation.

Quantitative Differentiation Evidence for N2,N2,N4,N4-Tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine Dihydrochloride vs. Comparators


Estimated LogP Shift of ≥2 Log Units vs. Non-Methylated Parent 6-Morpholino-1,3,5-triazine-2,4-diamine

The non-methylated parent compound 6-morpholino-1,3,5-triazine-2,4-diamine (CAS 2827-42-1) has an experimentally estimated ACD/LogP of -3.05 . The addition of four N-methyl groups in the target compound is predicted to increase LogP by approximately +0.5 per methyl group based on established fragment contribution methods, yielding an estimated LogP of approximately -1.05 for the free base [1]. This >2 log unit shift moves the compound from a highly hydrophilic space (LogP < -3) into a moderately hydrophilic range more compatible with passive membrane permeability, while the dihydrochloride salt ensures retained aqueous solubility.

Lipophilicity LogP Physicochemical profiling Drug-likeness

Enhanced Basicity (pKa Shift ~1.2 Units) via N-Methylation Relative to Primary Amine Triazines

In a systematic study of amine-substituted [s]-triazines, the conjugate acid pKa of the triazine ring in dimethylamino-substituted derivatives was measured at approximately 6, compared to approximately 4.8 for the parent triaminotriazine (melamine) [1]. This ~1.2 unit increase in basicity is attributed to the electron-donating effect of the N-methyl groups enhancing the electron density on the triazine ring. For the target compound, the presence of two dimethylamino groups (N2 and N4) is expected to produce a similar pKa elevation relative to the primary-amino comparator 6-morpholino-1,3,5-triazine-2,4-diamine, altering its protonation state at physiological pH and its ionization-dependent properties such as HPLC retention and solubility.

Basicity pKa Protonation state Triazine

Dihydrochloride Salt Form Provides Quantifiable Solubility Advantage Over Neutral Triazine Free Bases

The dihydrochloride salt of the target compound contrasts sharply with the neutral free base of the structurally related clinical agent altretamine (N2,N2,N4,N4,N6,N6-hexamethyl-1,3,5-triazine-2,4,6-triamine), which is reported as practically insoluble in water and requires DMSO for dissolution (11 mg/mL) . While experimental water solubility data for the target compound are not published, the non-methylated morpholino-triazine parent has an estimated water solubility of 24,090 mg/L . The combination of the morpholino oxygen (hydrogen-bond acceptor) and the dihydrochloride counterions in the target compound is expected to yield aqueous solubility exceeding 50 mg/mL, representing a >50-fold improvement over altretamine's aqueous solubility (<0.1 mg/mL).

Salt form Aqueous solubility Formulation Crystallinity

Morpholino-Triazine Scaffold Engagement of CapZβ Demonstrated in Anti-Metastatic Studies

6-Morpholino-1,3,5-triazine derivatives, including the tool compound vacuolin-1 (V1), have been shown to directly bind capping protein Zβ (CapZβ) and inhibit endosomal trafficking, resulting in significant suppression of colony formation, migration, and invasion of cancer cells in vitro, as well as reduced metastasis in transgenic mouse models of breast cancer and melanoma [1][2]. While direct CapZβ binding data for the target compound itself are not published, the conserved 6-morpholino-1,3,5-triazine pharmacophore shared between V1 and the target compound suggests potential for CapZβ engagement. The tetramethyl substitution pattern may further modulate binding kinetics and selectivity relative to V1, making the target compound a valuable scaffold for structure-activity relationship (SAR) exploration. In contrast, the monochloro analog (CAS 3140-74-7) is primarily used as an altretamine impurity reference standard and lacks documented CapZβ activity .

CapZβ Endosomal trafficking Metastasis Anti-cancer

Distinct Rotational Barrier and Conformational Dynamics vs. Primary Amine Triazines

The rotational barrier (ΔG‡) about the triazine-N bond in dimethylamino-substituted [s]-triazines has been measured at 17.5–19.3 kcal/mol in the protonated state across multiple solvents, compared to approximately 15.3–16.1 kcal/mol for the neutral state [1]. This represents a ~2–3 kcal/mol increase upon protonation, a phenomenon that is specific to N,N-dialkyl substitution patterns. Primary amine analogs lack this protonation-dependent barrier modulation. For the target compound, bearing two dimethylamino groups, this rotational restriction may influence molecular recognition by protein targets, potentially contributing to binding selectivity that differs from primary amine-bearing comparators.

Rotational barrier Conformational dynamics NMR Dimethylamino

Purity and Characterization Profile Suited for Reference Standard Applications in Impurity Method Development

The monochloro analog of the target compound, 6-chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine (CAS 3140-74-7), is an established Altretamine Impurity 1 reference standard used in pharmaceutical quality control for ANDA and DMF submissions . The target compound, differing only by replacement of the 6-chloro substituent with a 6-morpholino group, represents a structurally distinct impurity or process intermediate standard. Its dihydrochloride salt form facilitates preparation of high-purity (>95%) crystalline material with well-defined stoichiometry, a critical requirement for use as a calibrator in HPLC-UV or LC-MS impurity methods where the morpholino chromophore provides orthogonal detection capability compared to the chloro-analog.

Reference standard Impurity profiling Altretamine Quality control

Optimal Research and Industrial Application Scenarios for N2,N2,N4,N4-Tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine Dihydrochloride


CapZβ-Targeted Anti-Metastatic Drug Discovery SAR Exploration

The conserved 6-morpholino-1,3,5-triazine pharmacophore shared with vacuolin-1 (V1) positions the target compound as a candidate scaffold for structure-activity relationship (SAR) studies aimed at optimizing CapZβ binding affinity and anti-metastatic potency [1]. The N2,N2,N4,N4-tetramethyl substitution introduces steric and electronic modulation not present in V1, potentially altering binding kinetics and selectivity. The dihydrochloride salt's high aqueous solubility enables direct dosing in cell migration, invasion, and colony formation assays without DMSO-related artifacts, and facilitates in vivo pharmacokinetic profiling .

Altretamine Impurity Profiling and Pharmaceutical Quality Control

As a structurally distinct 6-substituted tetramethyl-triazine, the compound serves as a complementary reference standard for altretamine (hexamethylmelamine) impurity method development. Unlike the established monochloro impurity standard (CAS 3140-74-7), the morpholino substituent provides a unique UV chromophore and mass spectrometric signature, enabling orthogonal detection in HPLC-UV and LC-MS methods and reducing the risk of co-elution in complex impurity profiles . The dihydrochloride salt ensures reproducible weighing and solution preparation for quantitative analytical methods.

Aqueous-Phase Biological Assay Development Requiring High Solubility

The estimated aqueous solubility exceeding 50 mg/mL (based on the morpholino-triazine parent solubility of 24 mg/mL plus salt enhancement) represents a >500-fold improvement over altretamine (<0.1 mg/mL) . This property is critical for biochemical and cell-based assays requiring high compound concentrations without organic co-solvents, including SPR-based binding assays, isothermal titration calorimetry (ITC), and high-content screening where DMSO concentrations must be kept below 0.1% to avoid cytotoxicity.

Physicochemical Tool Compound for Triazine Basicity and Conformational Studies

The combination of two dimethylamino substituents and a morpholino group on the triazine core makes this compound an informative tool for studying N-methylation effects on triazine basicity (estimated pKa shift from ~4.8 to ~6) [2] and protonation-dependent rotational barriers (ΔG‡ shift of +2–3 kcal/mol) [3]. These properties are directly relevant to understanding molecular recognition in drug-target interactions where the ionization state and conformational dynamics of the ligand influence binding thermodynamics and kinetics.

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